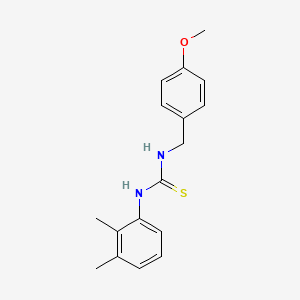
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it has been shown to act as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in cells. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the activity of various enzymes involved in the production of ROS and RNS.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention and treatment of various diseases. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to protect against DNA damage and apoptosis, which are associated with various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has minimal side effects, making it safe for use in cell and animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in scientific research. One potential application is in the treatment of cancer, where N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea's antioxidant and anti-inflammatory properties could be used to prevent cancer cell growth and metastasis. Additionally, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used in the treatment of neurodegenerative disorders, where oxidative stress and inflammation play a significant role. Further studies are needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in biomedical research.
In conclusion, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a promising compound with unique properties that have gained significant attention in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for various biomedical applications, including the treatment of cancer and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dimethylaniline and 4-methoxybenzyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-5-4-6-16(13(12)2)19-17(21)18-11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDGASMLUDYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)
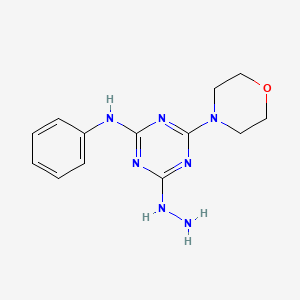
![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
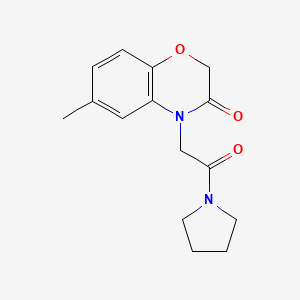
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
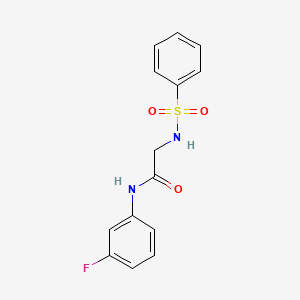
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
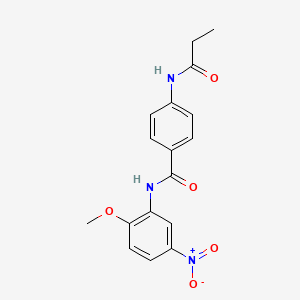
![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
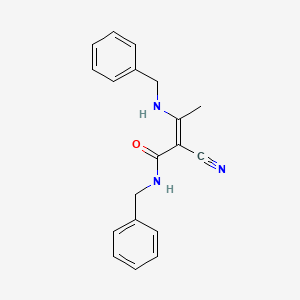
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)